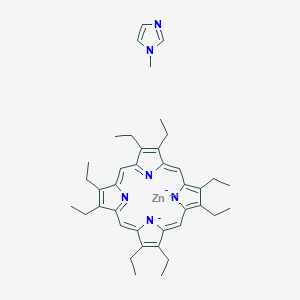![molecular formula C18H34O3Si B056078 4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one CAS No. 119018-20-1](/img/structure/B56078.png)
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one, also known as Dibenzoylmethane (DBM), is a naturally occurring compound found in turmeric. DBM has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
DBM exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation. DBM also activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, DBM targets multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.
Biochemical and Physiological Effects:
DBM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types and animal models, including in the brain, liver, and kidneys. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells, including breast, prostate, and colon cancer cells. Additionally, DBM has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using biochemical and molecular biology techniques. However, DBM also has some limitations. It has low bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, DBM can exhibit off-target effects, which may complicate its interpretation in experimental settings.
Zukünftige Richtungen
There are several future directions for the study of DBM. One area of research is the development of more potent and selective analogs of DBM that can overcome its limitations in vivo. Another area of research is the investigation of the potential synergistic effects of DBM with other natural compounds or conventional therapies. Additionally, the study of the molecular mechanisms underlying the effects of DBM in different cell types and disease models can provide insights into its therapeutic potential. Finally, the translation of DBM into clinical trials for various diseases, such as cancer and diabetes, can provide valuable information on its safety and efficacy in humans.
Synthesemethoden
DBM can be synthesized through a simple reaction between benzoyl chloride and cyclohexanone in the presence of a base. The resulting product is purified through recrystallization and characterized using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DBM has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Eigenschaften
CAS-Nummer |
119018-20-1 |
|---|---|
Produktname |
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one |
Molekularformel |
C18H34O3Si |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
4-[1,2-dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C18H34O3Si/c1-15-8-7-9-17(18(15,3)11-10-16(2)19)21-14-20-12-13-22(4,5)6/h10-11,15,17H,7-9,12-14H2,1-6H3 |
InChI-Schlüssel |
YSKBQKHQCSNFEA-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1(C)C=CC(=O)C)OCOCC[Si](C)(C)C |
Kanonische SMILES |
CC1CCCC(C1(C)C=CC(=O)C)OCOCC[Si](C)(C)C |
Synonyme |
(3E)-4-(1,2-Dimethyl-6-([2-(trimethylsilyl)ethoxy]methoxy)cyclohexyl)- 3-buten-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




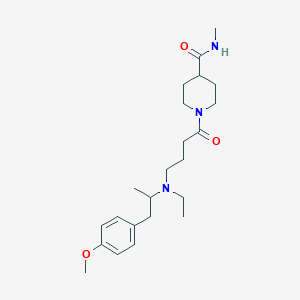

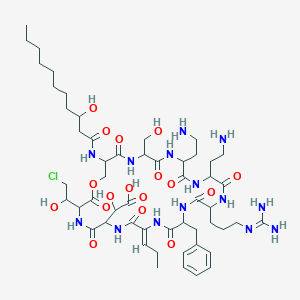
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
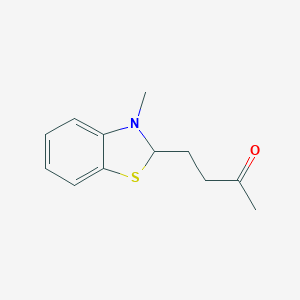
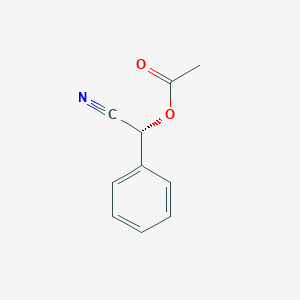
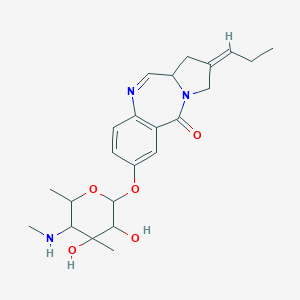
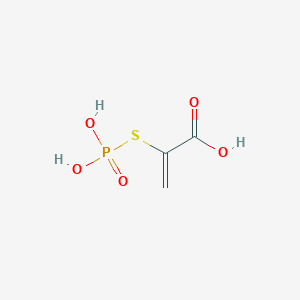
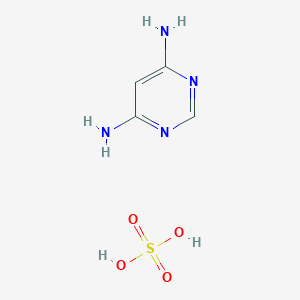

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
